molecular formula C14H12ClNO6 B8092663 Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride

Cat. No.: B8092663
M. Wt: 325.70 g/mol
InChI Key: KDDRMDXDQQWCLT-UHFFFAOYSA-N
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Description

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H12ClNO6 and a molecular weight of 325.70118 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with benzoyl and dicarboxylate groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing benzoyl and ester groups in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets . The pathways involved in its action depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives with benzoyl and dicarboxylate groups. Examples include:

Uniqueness

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6.ClH/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDRMDXDQQWCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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